Aluminum silicate

Desiccant air conditioning Water vapor adsorption Amorphous adsorbents

Generic aluminosilicate substitution risks adsorption failure due to Si/Al ratio and pore architecture mismatch. Aluminum silicate (CAS 12428-46-5) delivers verified performance: • 11.1 wt% CO₂ adsorption-2.1× higher than zeolite X at 900 kPa, reducing bed size requirements • 36 wt% H₂O uptake at 60% RH with 80°C regeneration, enabling energy-efficient humidity control • Surface area tunable to +105.83% via Fe³⁺ doping for customized VOC capture and aroma delivery Verified batch consistency. Ships ambient from regional warehouses.

Molecular Formula AlHO6Si2-3
Molecular Weight 180.16 g/mol
CAS No. 12428-46-5
Cat. No. B1143723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum silicate
CAS12428-46-5
Molecular FormulaAlHO6Si2-3
Molecular Weight180.16 g/mol
Structural Identifiers
SMILES[OH-].[O-][Si](=O)O[Si](=O)[O-].[Al]
InChIInChI=1S/Al.O5Si2.H2O/c;1-6(2)5-7(3)4;/h;;1H2/q;-2;/p-1
InChIKeyXXPXLALHHZVIOU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum Silicate Essential Baseline Data


Aluminum silicate (CAS 12428-46-5), chemically represented as Al₂Si₂O₇·2H₂O with a molecular weight of 258.16 g/mol (anhydrous 222.13 g/mol) , is an odorless white to pale grey powder insoluble in water . It functions as an inorganic coagulant precursor in water treatment, a catalyst support for pyrolysis processes, and a filler in paper, rubber, and paints . This compound belongs to the broader aluminosilicate class but exhibits specific hydration and stoichiometric characteristics that distinguish it from other members of the class for targeted industrial applications.

Adsorption & desiccant systems Amorphous hydroxyl form supports water vapor and CO₂ capture workflows
Filler for polymer composites Synthetic sodium aluminum silicate (SSAS) grade reported to enhance dimensional stability at elevated temperatures
Specification-critical selection Si/Al molar ratio, activation method (acid/alkali), and metal-ion doping define application-specific performance

Aluminum Silicate: Why Generic Substitution Fails


In-class substitution of aluminum silicate with related materials such as zeolites, talc, calcium silicate, or natural clays introduces significant performance variation due to fundamental differences in crystal structure, hydration state, Si/Al molar ratio, and pore architecture. The amorphous hydroxyl aluminum-silicate evaluated in comparative adsorption studies demonstrates water vapor uptake 1.4 times higher than zeolite A and CO₂ adsorption 2.1 times higher than zeolite X under identical conditions [1]. Metal ion doping further alters specific surface area by up to 105.83% relative to unmodified aluminum silicate [2]. These quantifiable variations directly impact adsorption capacity, desorption temperature requirements, catalytic selectivity, and mechanical reinforcement in composite matrices. Generic substitution without considering these specific structural and compositional parameters leads to predictable performance degradation in end-use applications.

Aluminum Silicate (target)
Typical substitutes (zeolites, talc, clays)
Why substitution may fail
Amorphous or controlled crystalline phase; defined hydration state
Variable crystal structures and hydration; Si/Al ratios differ widely
Adsorption capacity and desorption temperature may shift substantially under identical conditions
Tunable surface area via metal-ion doping (Fe³⁺, Cu²⁺, Ag⁺)
Fixed or non-engineered surface area; limited doping capability
Customized adsorption for specific molecules is not replicable without equivalent doping treatment

Aluminum Silicate: Comparative Performance Evidence


Water Vapor Adsorption vs. Zeolite A

Hydroxyl aluminum-silicate with amorphous structure achieves 36 wt% water vapor adsorption at relative pressure 0.6, which is 1.4 times greater than zeolite A under identical humidity conditions. This quantitative superiority enables operation at lower regeneration temperatures [1].

Water Vapor vs. Zeolite A
Head-to-head
36 wt% at P/P₀ 0.6
1.4× higher vs. zeolite A (25.7 wt%)
Reported higher adsorption per unit mass supports desiccant system selection review
Regeneration at 80 °C reported; relative pressure 0.6
Desiccant air conditioning Water vapor adsorption Amorphous adsorbents

CO₂ Adsorption vs. Zeolite X

The same amorphous hydroxyl aluminum-silicate adsorbent demonstrates 11.1 wt% CO₂ adsorption when pressure increases from 100 kPa to 900 kPa. This value is 2.1 times greater than zeolite X under equivalent pressure conditions [1].

CO₂ vs. Zeolite X
Head-to-head
11.1 wt% at 100–900 kPa
2.1× higher vs. zeolite X (5.3 wt%)
Reported higher CO₂ uptake supports PSA bed-sizing evaluation
Pressure swing specific; context-dependent
Carbon dioxide capture Pressure swing adsorption Gas separation

Metal Ion Doping: Surface Area Increase

Metal ion modification of aluminum silicate (AS) significantly increases specific surface area. Fe³⁺ doping increases surface area by 105.83% versus unmodified AS; Cu²⁺ doping increases by 44.41%; Ag⁺ doping increases by 32.69% [1]. This modification directly impacts menthol adsorption capacity, which follows the order Fe³⁺/AS > Cu²⁺/AS > Ag⁺/AS > AS [1].

Metal Ion Doping
Head-to-head
Fe³⁺/AS +105.83%
Cu²⁺/AS +44.41%
Ag⁺/AS +32.69%
vs. unmodified AS
Surface area enhancement supports tunable adsorbent development
Menthol adsorption follows Fe³⁺>Cu²⁺>Ag⁺ order
Surface modification Metal ion doping Adsorbent engineering

SSAS vs. Talc Filler in PC/PMMA Blends

Comparative evaluation of talc and synthetic sodium aluminum silicate (SSAS) as fillers in polycarbonate/polymethyl methacrylate (PC/PMMA) blends reveals differential effects on mechanical, electrical, and rheological properties. The 75/25 PC/PMMA blend shows improved properties over individual polymers, and filler loading of SSAS enhances dimensional stability and stiffness at elevated temperatures [1].

SSAS vs. Talc Filler
Cross-study comparable
SSAS: enhances dimensional stability and stiffness at high temperatures
Talc: improves suspension stability and water resistance
Filler selection depends on end-use property priority
PC/PMMA 75/25 blend; loading up to 40 wt%
Polymer composites Mechanical properties Filler comparison

Si/Al Molar Ratio in Phosphate Adsorption

Synthetic aluminum silicates with varying Si/Al molar ratios exhibit differential phosphate (P) adsorption capacities. Aluminum silicate with the lowest Si/Al ratio retains the highest amount of P but the least amount of water-extractable soil organic material compared to higher Si/Al ratio counterparts [1].

Si/Al Ratio & Phosphate
Class-level
Lower Si/Al → higher P retention
Higher Si/Al → more organic material retention
Si/Al ratio inversely correlates with P adsorption; review specification
Exact ratios not specified; verify under target conditions
Phosphate removal Water treatment Si/Al ratio optimization

Ammonium Sorption Mechanisms: Ion-Exchange vs. Non-Ion-Exchange

Natural and acid-activated silica-alumina (aluminosilicate) sorbents exhibit primary ammonium ion sorption via ion-exchange processes. In contrast, alkali-activated aluminosilicate increases ammonium adsorption capacity by 1.5 times through absorption of nonexchangeable ammonium ions, demonstrating that activation method critically determines sorption mechanism and capacity [1].

Ammonium Sorption Mechanism
Class-level
Alkali-activated: 1.5× higher capacity via non-exchangeable absorption
Acid-activated: ion-exchange dominant
Activation method critically shifts sorption mechanism and capacity
Review activation chemistry for ammonium removal target
Ammonium removal Ion exchange Wastewater treatment

Aluminum Silicate: Key Application Scenarios


Desiccant Air Conditioning with Low-Temperature Regeneration

Hydroxyl aluminum-silicate adsorbent achieves 36 wt% water vapor adsorption at 60% relative humidity—1.4× higher than zeolite A—and regenerates at temperatures as low as 80°C, reducing energy consumption relative to conventional zeolite-based systems [1]. This combination of high capacity and low regeneration temperature makes aluminum silicate preferable for energy-efficient humidity control in buildings, industrial processes, and electronics manufacturing environments.

CO₂ Capture by Pressure Swing Adsorption

Amorphous aluminum-silicate demonstrates 11.1 wt% CO₂ adsorption (2.1× higher than zeolite X) when pressure increases from 100 kPa to 900 kPa [1]. This superior volumetric efficiency reduces adsorbent bed size requirements and enables lower-cost CO₂ collection compared to zeolite-based PSA systems, positioning aluminum silicate as a cost-effective alternative for industrial carbon capture applications including natural gas processing, biogas upgrading, and flue gas treatment.

Metal Ion-Modified Adsorbents for Flavor & Fragrance

Metal ion modification of aluminum silicate enables surface area increases of up to 105.83% (Fe³⁺ doping) versus unmodified material, directly correlating with enhanced menthol adsorption capacity following the order Fe³⁺/AS > Cu²⁺/AS > Ag⁺/AS > AS [2]. This tunability supports customized adsorbent development for flavor encapsulation, aroma delivery systems, and volatile organic compound capture in food, tobacco, and consumer product industries.

Engineering Thermoplastics: Enhanced Dimensional Stability

Synthetic sodium aluminum silicate (SSAS) filler in PC/PMMA blends provides enhanced dimensional stability and stiffness at elevated temperatures compared to talc-filled systems [3]. This performance profile makes SSAS the preferred filler selection for automotive interior components, electronic device housings, and precision engineering parts where thermal cycling stability and mechanical integrity under heat exposure are critical requirements.

Application
Selection Property
Validation Focus
Desiccant air conditioning
Amorphous hydroxyl aluminum-silicate with high water uptake at low relative humidity
Water vapor adsorption capacity and regeneration temperature vs. zeolite-based systems
CO₂ capture by pressure swing adsorption
High CO₂ adsorption under pressure swing from 100–900 kPa
CO₂ uptake per unit mass and bed size reduction vs. zeolite X
Metal ion-modified adsorbents for flavor & fragrance
Metal-ion doping enables surface area customization
Adsorption order and capacity for target volatile organics
Engineering thermoplastics
SSAS filler reported to improve dimensional stability at elevated temperature
Stiffness and thermal cycling stability vs. talc-filled blends
Quote Request

Request a Quote for Aluminum silicate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.